

Pam3CSK4 TFA vs. LPS: A Comparative Guide to Inducing Inflammatory Responses

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Compound of Interest

Compound Name: Pam3CSK4 TFA

Cat. No.: B10786076

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For researchers in immunology, drug development, and related fields, the choice of stimulus for inducing in vitro and in vivo inflammatory responses is critical. **Pam3CSK4 TFA** and Lipopolysaccharide (LPS) are two of the most widely used Toll-like receptor (TLR) agonists for this purpose. While both are potent activators of the innate immune system, they function through distinct TLRs, leading to nuanced differences in the resulting inflammatory cascade. This guide provides a detailed comparison of **Pam3CSK4 TFA** and LPS, supported by experimental data, to aid in the selection of the appropriate tool for your research needs.

Overview and Mechanism of Action

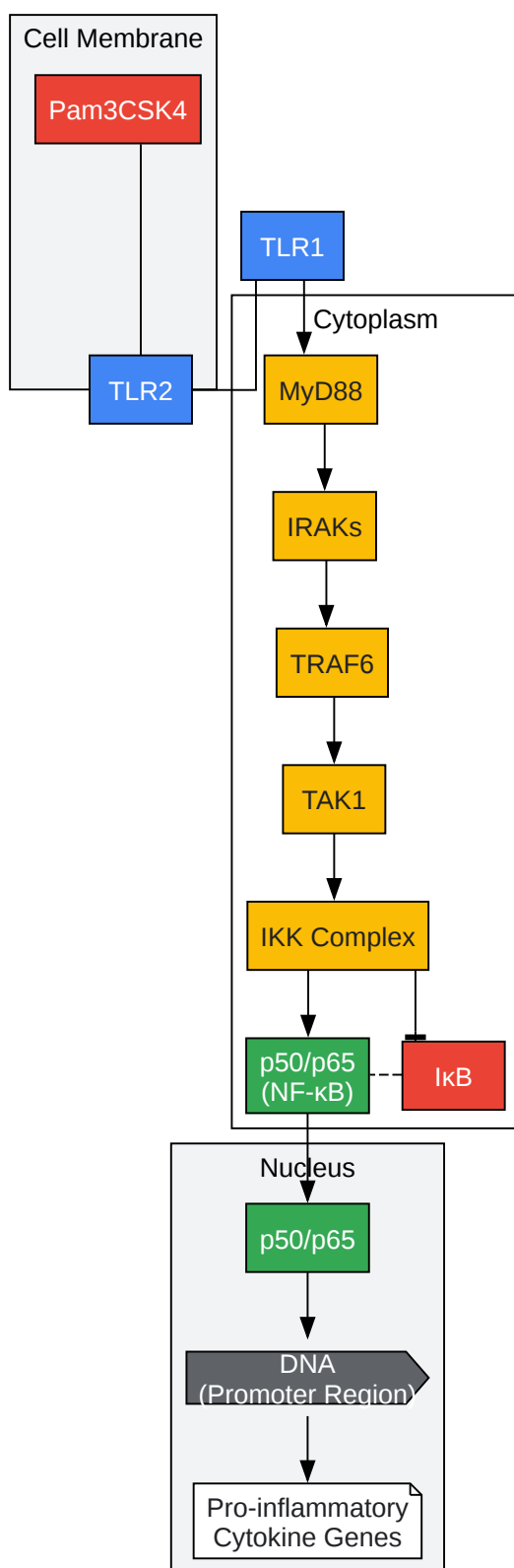
Pam3CSK4 (Pamitoyl-3-Cysteine-Serine-Lysine-4) is a synthetic triacylated lipopeptide that mimics the acylated N-terminus of bacterial lipoproteins. It is recognized by a heterodimer of Toll-like receptor 2 and Toll-like receptor 1 (TLR2/1). The "TFA" in **Pam3CSK4 TFA** refers to trifluoroacetic acid, a counter-ion used during peptide synthesis, which is typically removed during purification and has no significant biological activity in this context.

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is recognized by Toll-like receptor 4 (TLR4) in complex with its co-receptor, MD-2. This recognition is facilitated by LPS-binding protein (LBP) and CD14.

The activation of these distinct TLRs initiates intracellular signaling cascades that, while sharing common downstream adaptors like MyD88, can result in quantitatively and qualitatively different inflammatory outcomes.

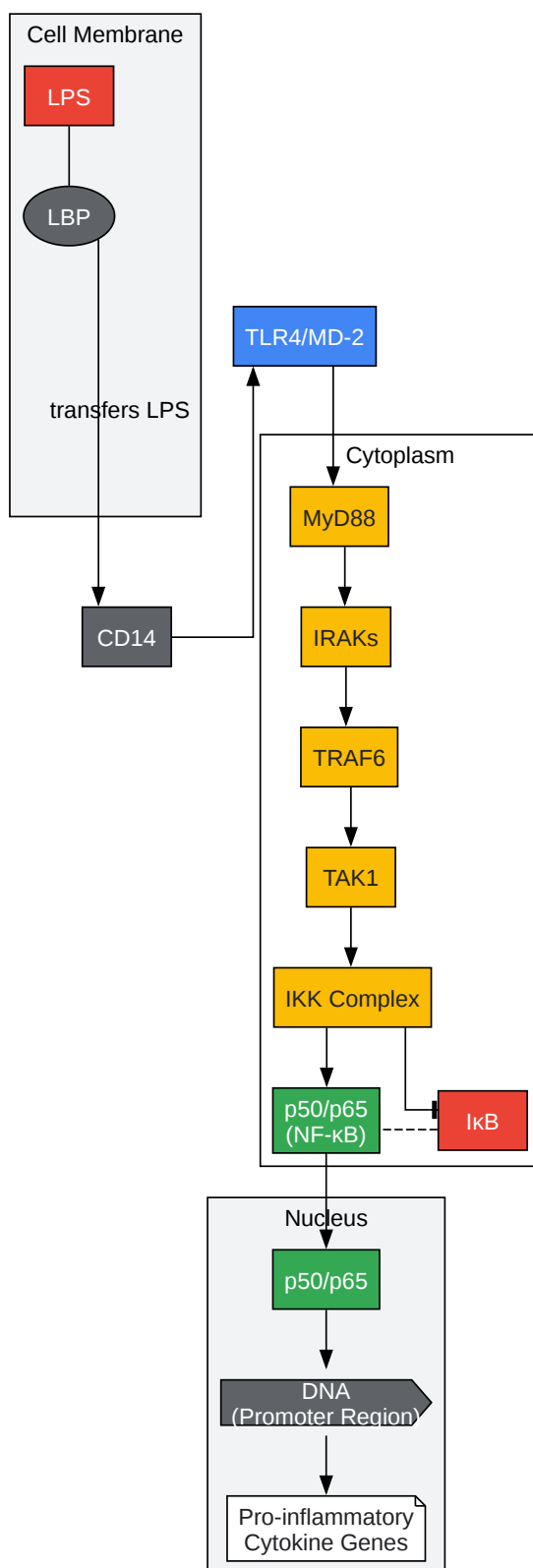
Signaling Pathways

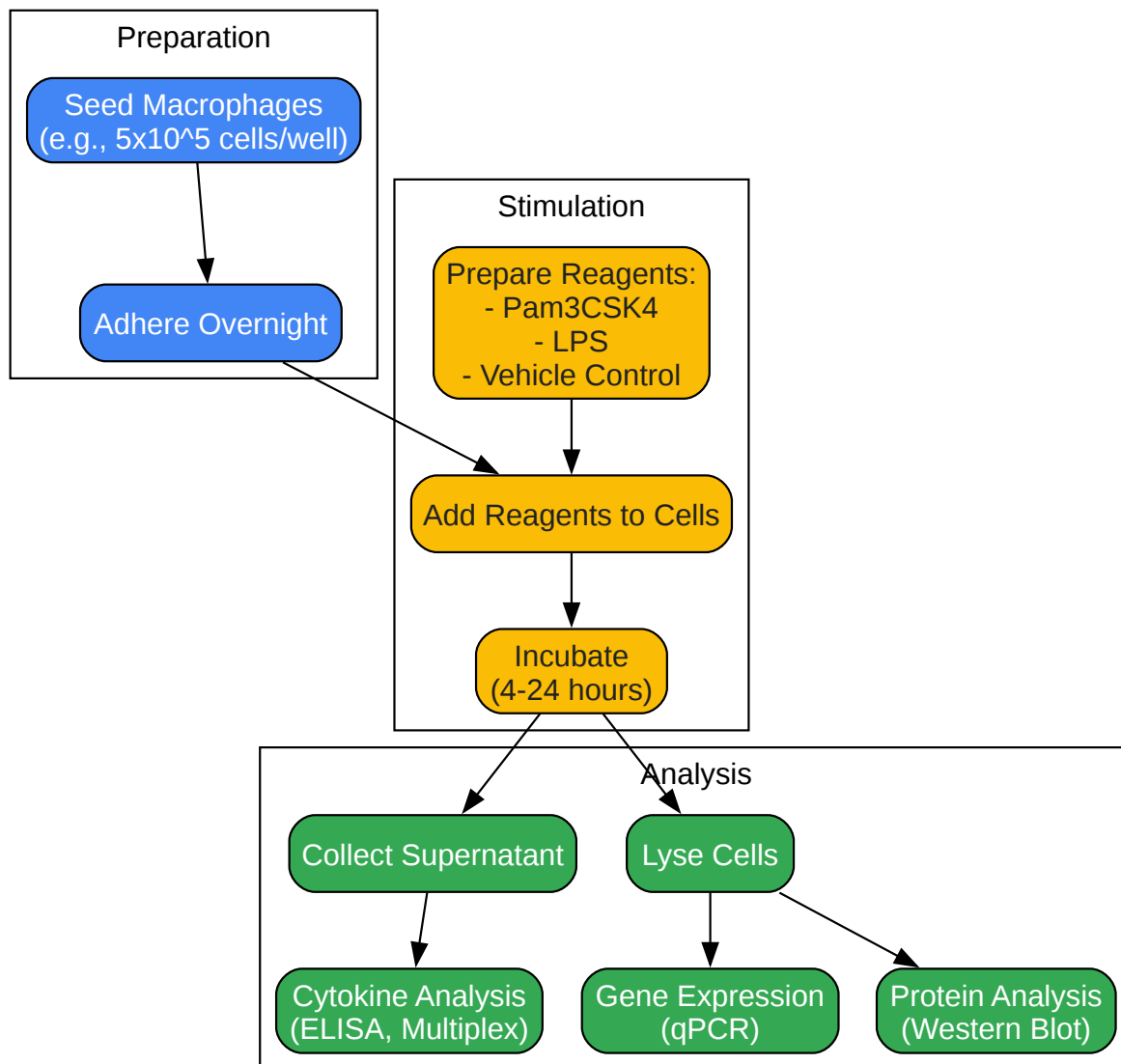
Both Pam3CSK4 and LPS trigger signaling pathways that converge on the activation of the transcription factor NF- κ B and mitogen-activated protein kinases (MAPKs), leading to the production of pro-inflammatory cytokines and chemokines. However, the initial receptor complexes and some upstream signaling components are distinct.



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Figure 1. Pam3CSK4 signaling pathway via TLR2/1.





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